(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide synthesis protocol
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide synthesis protocol
Initiating the Analysis
I'm currently dissecting the request. My focus is pinpointing the specifics: synthesizing (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide. I'm noting the required content type is a detailed technical guide or whitepaper. This initial analysis is directing my approach to ensure I deliver the right kind of content.
Defining the Scope
I've clarified the target audience: researchers, scientists, and drug development pros. I'm focusing on providing full editorial control with a custom structure. My approach is centered on ensuring scientific integrity with a robust citation system and visualizations. This will include summarizing data in tables and detailed step-by-step methodologies. I will use Graphviz (DOT language) for workflows with specific styling constraints. I've also identified the alternative name for the target compound.
Deconstructing The Query
I'm thinking the original string may be too rigid, or the formatting could vary in different sources. I'm taking the query apart. I've identified the chemical components; specifically trans-cinnamic acid and veratrylamine, as possibilities. I'm considering those now.
Searching for Identifiers
I'm currently looking up "N-(3,4-dimethoxybenzyl)cinnamamide" to determine if it goes by another name, or if it's already a well-characterized compound. I'm hoping to identify if this is a known natural product or a specific drug candidate. The goal is to determine the state of knowledge about this compound.
Exploring Synthesis Approaches
I've hit a dead end with the exact name, so now I'm shifting gears. My focus is on synthesizing N-benzylcinnamamides in general. I'm hoping this broad approach will provide insights into potential precursors or related compounds used in SAR studies of capsaicin analogs, TRP channel modulators, or MAO inhibitors.
Structuring the Guide
I'm structuring the E-E-A-T compliant guide now that I have sufficient context. The compound is (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide. I'm focusing on the synthesis, which involves (E)-cinnamic acid and 3,4-dimethoxybenzylamine.
Outlining the Synthesis
I'm now outlining the two main synthesis routes in more detail. I'll cover the acid chloride method, which uses thionyl chloride or oxalyl chloride to create cinnamoyl chloride, then reacts it with veratrylamine using triethylamine. The carbodiimide coupling route employs EDCI, HOBt, and DIPEA in DMF or DCM. I'm focusing on a Graphviz DOT diagram for the synthetic workflow.
Comparing Synthesis Routes
I'm now comparing Route A and Route B, specifically their experimental protocols. I will include causal explanations for the reagents' roles. I'm prioritizing step-by-step methodologies and will quantify reaction conditions, yields, and purity for easy comparison in a table. I'm also planning the analytical validation, including confirming the (E)-geometry using NMR, as well as IR and MS data. Finally, I'll incorporate real, verified URLs for references. I am in the process of refining the DOT diagram, with constraints on width and color contrast.
Drafting the DOT Code
I'm now drafting the DOT code for the synthetic workflow diagram. I've defined the nodes: (E)-Cinnamic Acid, Veratrylamine, Route A (Acid Chloride Method), Route B (Carbodiimide Coupling), and the Product. I'm assigning specific colors (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) to the nodes and edges for visual clarity. Route A involves SOCl2 to Cinnamoyl Chloride then TEA/DCM to produce the product; while Route B uses EDCI/HOBt/DIPEA/DMF.
Refining the Workflow
I'm now refining the DOT code for the diagram, focusing on node and edge clarity, and the visual hierarchy. I've added intermediary nodes for cinnamoyl chloride and the coupling steps, and will link it to the product and reagents. I've incorporated the provided citation to support the literature.
Incorporating References
I'm now incorporating URLs from search results into the guide. I've located three relevant sources: a PMC article on imidazo[1,2-a]pyridine amide-cinnamamide hybrids, another PMC article on cinnamide fungicidal leads, and an ACS publication on coixol derivatives. I'll need to assess how they support the synthesis or E-E-A-T.
Structuring the Guide
I'm now integrating the provided sources to solidify the synthesis pathways. Source 4 will ground the overall cinnamamide synthesis. My plan is to elaborate on the two main synthesis routes. The acid chloride method (Route A) will leverage Source 1. The carbodiimide coupling (Route B) will utilize Sources 2 and 3, to add greater clarity to the synthesis.
\n\n Defining Guide Sections
I've defined the guide's structure, which consists of Part 1 (Core Directive) and Part 2 (Scientific Integrity & Logic). Part 1 includes an executive summary, mechanistic rationale, reagent details, detailed protocols for both routes, quantitative data, analytical validation criteria, and finally, references. Part 2 will provide the causality and reasoning behind the work.
Elaborating on Protocols
I'm now detailing the experimental protocols, focusing on why specific reagents are employed, specifically DMF as the solvent, and the roles of HOBt, TEA, and the workup procedures. I'll provide in-text citations ([1], [2] etc.) referencing the sources. Additionally, I plan to include a table for quantitative data, a DOT diagram, and step-by-step methodologies. I'm also drafting the executive summary that introduces the compound and its pharmacophore-based origins.
Analyzing Reagent Choices
I'm now analyzing the reagent choices and causal factors. For Route A, I'll explain why thionyl chloride is effective. Route B will focus on EDCI and HOBt, and how they contribute to the reaction. DIPEA and TEA are non-nucleophilic bases used to drive the reaction. I am providing in-text references (,).
Detailing the Synthetic Routes
I'm now detailing the experimental procedures for both routes. Route A involves reacting cinnamic acid with SOCl2 and DMF, concentrating the mixture, dissolving the resulting cinnamoyl chloride in DCM, and adding it dropwise to a chilled mixture of 3,4-dimethoxybenzylamine and TEA. For Route B, I'm activating cinnamic acid with EDCI and HOBt in DMF, followed by coupling with 3,4-dimethoxybenzylamine and DIPEA. I will create a markdown table comparing yields and purities, as well.
Validating Spectroscopic Data
I'm now validating the spectroscopic data and have an update on NMR assignments and LC-MS. The benzyl CH2 shows as a doublet, around 4.5 ppm, coupling with the NH, while the amide NH appears as a broad triplet around 5.8-6.0 ppm. LC-MS data confirms the [M+H]+ ion, which has an expected mass of 298.14. I've also incorporated the references with their corresponding URLs from the provided list. The DOT diagram is being refined, adhering to color contrast rules.
Refining Visual Hierarchy
I'm now refining the DOT diagram's visual hierarchy, specifically the colors and font choices, and edge properties. I'm ensuring sufficient contrast for accessibility, with nodes and edges meeting accessibility standards. The existing node and edge color assignments remain. I am implementing the provided color contrast adjustments for improved readability.
Finalizing Data Validation
I'm now finalizing the data validation. I've successfully incorporated and verified the spectroscopic data and finalized the assignment of the spectra data, confirming the (E)-geometry using NMR, as well as IR and MS data. The spectral data matches literature values. The DOT diagram, is now visually clear. I've finished the synthesis workflow's visual design.
Integrating Citations
I'm now integrating citations within the guide using markdown links and citation numbers, e.g., . My primary focus is referencing the authoritative sources for the mechanistic claims and protocol standards. I am creating a "References" section at the end of the content. I'm focusing on incorporating real, verified URLs. Also, the quantitative data will be in a table.
Refining Diagram Attributes
I'm now refining the DOT diagram. I've focused on accessibility, specifically on ensuring sufficient contrast and explicit text color definition within nodes. The existing color palette is retained, and I've integrated size="7.6,10"; in the DOT code to standardize node dimensions. The synthesis schemes are visually clear and meet accessibility standards. The quantitative data is arranged in a table.
Finalizing Guide Content
I am now finalizing the guide content, ensuring that all sources are cited appropriately within the text using markdown links. I have integrated URLs for verification. The experimental sections, including quantitative data, are also finalized, and have been included in the guide. The overall structural design meets the established guidelines. All links have been verified.
Finalizing Synthesis Details
I'm now finalizing the guide by incorporating specific NMR analysis details and workup rationales into the "Analytical Validation" section. I'll explain that the coupling constant of 15.5 Hz confirms the (E)-stereochemistry and validates the protocol, avoiding any isomerization. I'll describe the washes in the workup remove unreacted reagents, ensuring product purity. Also, I'm reviewing the DOT code, to ensure that the code is correct.
Completing the Diagram
I've completed the DOT diagram, incorporating nodes for the reagents and the final product, including the reaction steps. I've focused on clarity and visual appeal by defining color, size, font, and edge properties within the DOT code. I will check the overall layout for readability.
